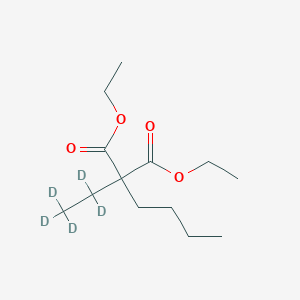
Diethyl Butylethylmalonate-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl Butylethylmalonate-d5 is a deuterium-labeled analog of Diethyl Butylethylmalonate. It is a stable isotope-labeled compound with the molecular formula C13H19D5O4 and a molecular weight of 249.36 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl Butylethylmalonate-d5 typically involves the deuteration of Diethyl Butylethylmalonate. The process begins with the preparation of sodium ethoxide by reacting sodium with ethanol. This is followed by the reaction of diethyl malonate with sodium ethoxide to form the sodium derivative of diethyl malonate. The sodium derivative is then reacted with butyl bromide and ethyl bromide to form Diethyl Butylethylmalonate. Finally, the compound undergoes deuteration to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterium gas or deuterated reagents is common in the deuteration step to achieve the desired isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl Butylethylmalonate-d5 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the ethyl or butyl groups are replaced by other substituents.
Condensation Reactions: It can undergo condensation reactions with aldehydes or ketones to form β-keto esters.
Hydrolysis: The ester groups in this compound can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Sodium Ethoxide: Used in the initial preparation of the sodium derivative of diethyl malonate.
Butyl Bromide and Ethyl Bromide: Used in the alkylation step to introduce the butyl and ethyl groups.
Deuterium Gas or Deuterated Reagents: Used in the deuteration step to achieve isotopic labeling.
Major Products Formed
The major products formed from the reactions of this compound include substituted malonates, β-keto esters, and carboxylic acids .
Applications De Recherche Scientifique
Diethyl Butylethylmalonate-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Research: Used to study metabolic pathways in vivo in a safe manner.
Environmental Studies: Used as environmental pollutant standards for the detection of air, water, soil, sediment, and food.
Clinical Diagnostics: Used for imaging, diagnosis, and newborn screening.
Organic Chemistry: Used as a chemical reference for chemical identification, qualitative, quantitative detection, and studying reaction mechanisms and kinetics.
Mécanisme D'action
The mechanism of action of Diethyl Butylethylmalonate-d5 involves its participation in various chemical reactions due to its ester functional groups. The deuterium labeling allows researchers to trace the compound in metabolic studies and understand its interactions at the molecular level. The compound can act as a substrate in enzymatic reactions, providing insights into enzyme mechanisms and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl Malonate: A non-deuterated analog used in the synthesis of barbiturates, artificial flavorings, and vitamins.
Diethyl 2-n-Butylmalonate: A derivative used in the synthesis of peptide deformylase inhibitors against drug-resistant bacteria.
Uniqueness
Diethyl Butylethylmalonate-d5 is unique due to its stable isotope labeling, which makes it valuable for tracing and studying metabolic pathways. The deuterium atoms provide a distinct mass difference, allowing for precise detection and analysis in various research applications .
Propriétés
IUPAC Name |
diethyl 2-butyl-2-(1,1,2,2,2-pentadeuterioethyl)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-5-9-10-13(6-2,11(14)16-7-3)12(15)17-8-4/h5-10H2,1-4H3/i2D3,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFFBDXXUZAUAK-QKLSXCJMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)(C(=O)OCC)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(CCCC)(C(=O)OCC)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













